molecular formula C20H14N2O2 B2848935 2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione CAS No. 1024127-32-9

2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione

Cat. No.: B2848935
CAS No.: 1024127-32-9
M. Wt: 314.344
InChI Key: OSIWLDMJQQJMOW-UHFFFAOYSA-N
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Description

2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a quinoline moiety attached to an indane-1,3-dione scaffold through an amino methylene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methyl-4-quinoline, which is then reacted with indane-1,3-dione under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the amino methylene linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline or indane derivatives.

    Substitution: The amino methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of substituted quinoline or indane products .

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.

    Biology: It has shown promise in biological assays, particularly in the development of fluorescent probes for imaging and sensing applications.

    Medicine: Preliminary studies suggest potential therapeutic applications, including anti-cancer and anti-inflammatory activities.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices

Mechanism of Action

The mechanism by which 2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione exerts its effects is primarily related to its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

    2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione: This compound itself.

    This compound derivatives: Various derivatives with different substituents on the quinoline or indane moieties.

    Quinoline-based compounds: Other compounds containing the quinoline scaffold, such as quinoline N-oxides and dihydroquinolines.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the quinoline and indane-1,3-dione scaffolds.

Properties

IUPAC Name

3-hydroxy-2-[(2-methylquinolin-4-yl)iminomethyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c1-12-10-18(15-8-4-5-9-17(15)22-12)21-11-16-19(23)13-6-2-3-7-14(13)20(16)24/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQCZRJHUNGLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N=CC3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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